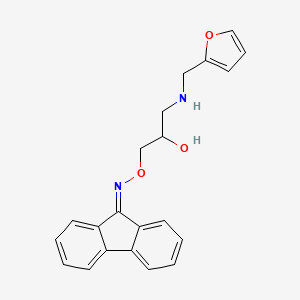

9H-fluoren-9-one O-(3-((furan-2-ylmethyl)amino)-2-hydroxypropyl) oxime

Description

9H-fluoren-9-one O-(3-((furan-2-ylmethyl)amino)-2-hydroxypropyl) oxime is a structurally complex derivative of fluorenone oxime. Fluorenone oxime itself is a well-established precursor in medicinal chemistry, particularly for synthesizing β-adrenergic receptor antagonists, cyclopropane A inhibitors, and β-blockers . The target compound extends this scaffold by introducing a 3-((furan-2-ylmethyl)amino)-2-hydroxypropyl chain via an oxime linkage. This modification likely enhances its molecular interactions, solubility, or pharmacological activity compared to simpler derivatives.

Key structural features include:

- Fluorenone core: A planar aromatic system with conjugated π-electrons, enabling π-π stacking and hydrophobic interactions.

- Oxime group (-NOH): Provides hydrogen-bonding capability and serves as a reactive site for further functionalization.

Properties

IUPAC Name |

1-(fluoren-9-ylideneamino)oxy-3-(furan-2-ylmethylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c24-15(12-22-13-16-6-5-11-25-16)14-26-23-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,22,24H,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWOIOGJZLOLLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOCC(CNCC4=CC=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Fluorene derivatives have been known to interact with various targets, including enzymes such as dihydrofolate reductase.

Biochemical Pathways

Fluorene derivatives have been shown to affect various biochemical pathways, depending on their specific targets.

Biological Activity

9H-fluoren-9-one O-(3-((furan-2-ylmethyl)amino)-2-hydroxypropyl) oxime is a compound derived from the fluorene structure, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by various studies and research findings.

Chemical Structure and Properties

The compound's structure includes a fluorene moiety, an oxime functional group, and a furan-derived amine. The molecular formula can be represented as , highlighting its complex nature which contributes to its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 9H-fluoren-9-one derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

A study focused on the synthesis of various Schiff bases from 9-fluorenone reported significant antimicrobial activity against several bacterial strains. The synthesized compounds demonstrated inhibition zones ranging from 11.8 mm to 19.4 mm against pathogens like E. coli and S. aureus, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Fluorenone Derivatives

| Compound Name | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Fluoren-9-one oxime | 19.4 | E. coli |

| Fluoren-9-ylidene-hydrazine | 18.0 | S. aureus |

| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 17.5 | Pseudomonas aeruginosa |

Anticancer Activity

Another significant area of research involves the anticancer properties of fluorene derivatives. A study indicated that modifications to the fluorene ring could enhance apoptosis-inducing activity in cancer cells. For instance, certain derivatives exhibited EC(50) values as low as 0.15 µM against T47D breast cancer cells, showing a marked improvement over unmodified analogs .

Table 2: Anticancer Activity of Modified Fluorene Compounds

| Compound Name | Cell Line | EC(50) (µM) |

|---|---|---|

| 9-Oxo-9H-fluorene | T47D | 0.15 |

| Fluorene derivative A | HCT116 | 0.29 |

| Fluorene derivative B | SNU398 | 0.25 |

The mechanism by which these compounds exert their biological effects often involves interaction with cellular pathways related to apoptosis and cell proliferation. For example, compounds derived from the fluorene structure have been shown to inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells .

Case Studies

- Antimicrobial Resistance : In a comprehensive study on antimicrobial resistance, new derivatives of O-aryl-carbamoyl-oxymino-fluorene were synthesized and tested against various pathogens. Results indicated that substituents on the aryl moiety significantly influenced both the spectrum and intensity of antibacterial activity .

- Caspase Activation : Research investigating apoptosis inducers revealed that specific modifications to the fluorene structure could lead to enhanced caspase activation in cancer cells, suggesting a potential therapeutic pathway for treatment-resistant cancers .

Comparison with Similar Compounds

Fluoren-9-one Oxime (Parent Compound)

Structural Features :

Key Differences :

Carbazole Derivatives (KL013 and KL016)

Structural Features :

- KL013: N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)acetamide.

- KL016: N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)picolinamide.

- Replace the fluorenone core with carbazole, a nitrogen-containing heterocycle .

Key Differences :

- Carbazole’s electron-rich nitrogen enhances π-stacking and polar interactions compared to fluorenone.

- The acetamide/picolinamide groups in KL013/KL016 offer distinct hydrogen-bonding profiles versus the oxime in the target compound.

Thioxanthene Derivatives (e.g., α-Flupenthixol)

Structural Features :

Key Differences :

- Thioxanthene’s sulfur atom and non-planar conformation reduce π-π stacking efficiency compared to fluorenone.

- The target compound’s furan-methylamino group may offer better CNS penetration than the dimethylaminopropyl chain.

Tosyl- and Fmoc-Modified Fluorenone Oximes

Structural Features :

Key Differences :

- The target compound’s amino-hydroxypropyl-furanmethyl chain provides a balance of hydrophilicity and steric bulk, unlike the highly reactive tosyl group or the labile Fmoc group.

Structural and Functional Analysis Table

Research Findings and Implications

- Crystallography: The parent fluorenone oxime forms helical networks via O–H···N hydrogen bonds and π-π stacking . The target compound’s side chain may disrupt this packing, improving solubility.

- Bioactivity : Carbazole derivatives (KL013/KL016) demonstrate that heterocyclic cores and amide substituents enhance circadian modulation . The target compound’s oxime group could offer unique redox or chelation properties.

- Isomerism : Thioxanthene derivatives highlight the importance of stereochemistry; future studies on the target compound should assess stereoisomer impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.